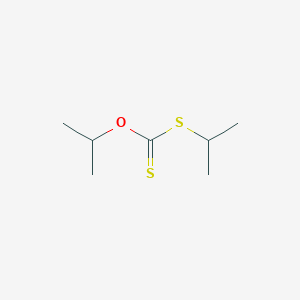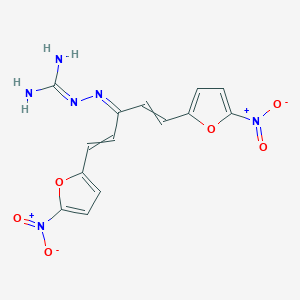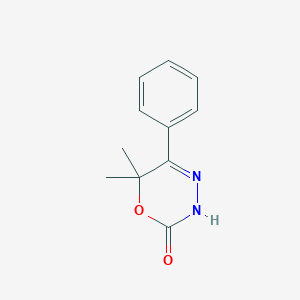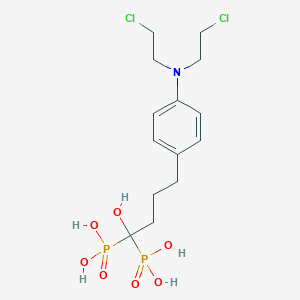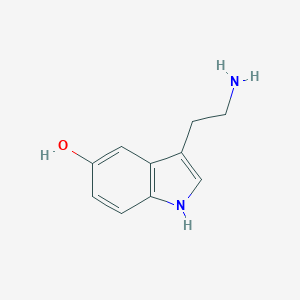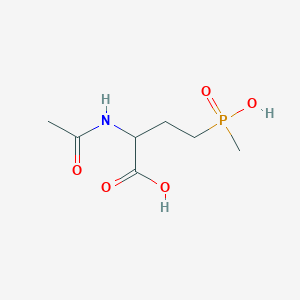![molecular formula C8H11ClO2 B010561 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 101774-57-6](/img/structure/B10561.png)
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid, also known as CBHA, is a bicyclic compound that contains both a carboxylic acid and a chloro group. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a versatile compound that exhibits a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.
Aplicaciones Científicas De Investigación
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition can lead to a reduction in these symptoms.
Efectos Bioquímicos Y Fisiológicos
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to reduce inflammation and pain, as well as inhibit tumor growth. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its high yield in the synthesis process. This makes it an efficient compound to work with in the lab. However, one limitation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its potential toxicity. Further research is needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans.
Direcciones Futuras
There are several future directions for the study of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of new drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the development of new cancer therapies. Further studies are also needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans, as well as its potential for use in other areas of medicine.
In conclusion, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of chronic pain, inflammatory diseases, and cancer. Further research is needed to fully understand the mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid and its potential for use in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-chlorobicyclo[2.2.1]hept-5-ene with sodium hydroxide and carbon dioxide. This reaction results in the formation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid as a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for the synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid.
Propiedades
Número CAS |
101774-57-6 |
|---|---|
Nombre del producto |
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,10,11) |
Clave InChI |
JUHQQBWZIAUSDN-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
SMILES canónico |
C1CC2CC1CC2(C(=O)O)Cl |
Sinónimos |
2-Norbornanecarboxylic acid, 2-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



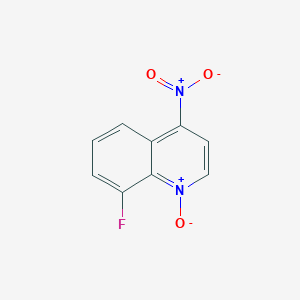
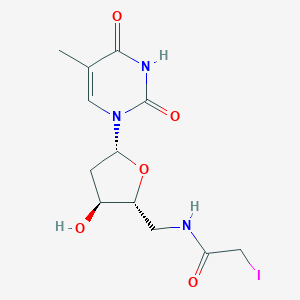
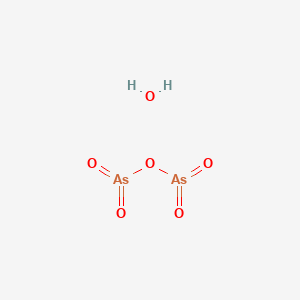
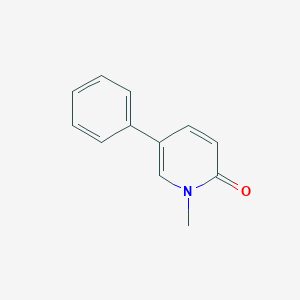
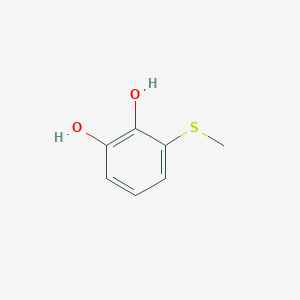
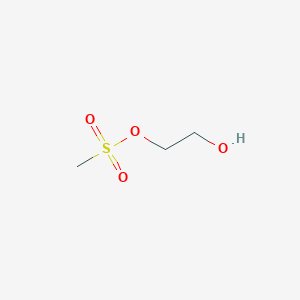
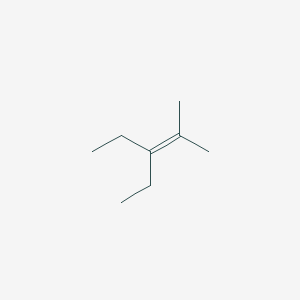
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
